![molecular formula C12H17BrN2 B1332484 1-[(2-Bromophenyl)methyl]-4-methylpiperazine CAS No. 91560-85-9](/img/structure/B1332484.png)
1-[(2-Bromophenyl)methyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[(2-Bromophenyl)methyl]-4-methylpiperazine" is a chemical structure that is part of a broader class of compounds known as benzylpiperazines. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry and materials science. The benzylpiperazine moiety is often a key structural component in pharmaceuticals and can influence the biological activity of the molecules in which it is incorporated .
Synthesis Analysis
The synthesis of benzylpiperazine derivatives typically involves the reaction of substituted benzyl halides with piperazine or its derivatives. For example, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions, yielding the product with high purity . Similarly, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride was synthesized from 4-methylbenzoic acid through a bromination step followed by amination without separation, indicating the versatility of bromination reactions in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of a new designer benzylpiperazine was confirmed using two-dimensional NMR correlations and GC-MS after synthesis . The crystal structure of related compounds, such as 1-acetylamino-4-(4-bromophenyl)-2-(4-ethoxycarbonylpiperazino)imidazole, provides insights into the arrangement of atoms and the geometry of the molecule, which can be determined using X-ray crystallography .
Chemical Reactions Analysis
Benzylpiperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. For example, the nucleophilic substitution reaction was used to synthesize 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, demonstrating the reactivity of the piperazine nitrogen with electrophilic centers . The reactivity of these compounds can be further modified by introducing different substituents on the phenyl ring or the piperazine moiety, as seen in the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives are influenced by their molecular structure. For instance, the presence of hydrogen-bonding interactions and water molecules in the crystal structure of salts formed from 1-methylpiperazine and aromatic carboxylic acids contributes to the formation of diverse 3D net supramolecular architectures, which can affect the solubility and thermal stability of these compounds . The thermal stability of such compounds can be investigated using thermogravimetric analysis (TGA), providing valuable information for their potential applications .
Aplicaciones Científicas De Investigación
Application in Organic Synthesis
- Specific Scientific Field : Organic Synthesis .
- Summary of the Application : The compound 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which contains a similar bromophenyl piperazine structure, is synthesized and studied .
- Methods of Application : The compound is obtained via a three-step protocol. The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
- Results or Outcomes : The compound is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Application in Polymer Science
- Specific Scientific Field : Polymer Science .
- Summary of the Application : Copolymers of N-(4-bromophenyl)2-methacrylamide (BrPMAAm), with glycidyl methacrylate (GMA) were synthesized .
- Methods of Application : The copolymers were synthesized in 1,4-dioxane solution at 70 ± 1 °C using 2,20 -azobisisobutyronitrile (AIBN) as an initiator with different monomer-to-monomer ratios in the feed .
- Results or Outcomes : The copolymers were characterized by FTIR, 1H-and 13C NMR spectroscopy. The copolymer composition was evaluated by nitrogen content (N for BrPMAAm-units) in polymers led to the determination of reactivity ratios .
Application in Polymer Chemistry
- Specific Scientific Field : Polymer Chemistry .
- Summary of the Application : Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate were synthesized .
- Methods of Application : The copolymers were synthesized in 1,4-dioxane solution at 70 ± 1 °C using 2,20 -azobisisobutyronitrile (AIBN) as an initiator with different monomer-to-monomer ratios in the feed .
- Results or Outcomes : The copolymers were characterized by FTIR, 1H-and 13C NMR spectroscopy. The copolymer composition was evaluated by nitrogen content (N for BrPMAAm-units) in polymers led to the determination of reactivity ratios .
Application in Optoelectronic Devices
- Specific Scientific Field : Optoelectronic Devices .
- Summary of the Application : A new copolymer was synthesized via reaction of new pyridine-containing dibromo compound, 2,6-bis (4-bromophenyl)-4- (naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .
- Methods of Application : The synthesis started from condensation reactions of 4-bromoacetophenone and 1-naphthaldehyde .
- Results or Outcomes : The synthesized monomer and polymer were characterized by FT-IR and NMR spectroscopy. The physical properties of the polymer, including solubility and viscosity were studied, and the results showed good solubility and chain growth for polymer .
Application in Polymer Chemistry
- Specific Scientific Field : Polymer Chemistry .
- Summary of the Application : Novel copolymers of N- (4-bromophenyl)-2-methacrylamide with 2-acrylamido-2-methyl-1-propanesulfonic acid were synthesized .
- Methods of Application : The copolymers were synthesized in 1,4-dioxane solution at 70 ± 1 °C using 2,20 -azobisisobutyronitrile (AIBN) as an initiator with different monomer-to-monomer ratios in the feed .
- Results or Outcomes : The copolymers were characterized by FTIR, 1H-and 13C NMR spectroscopy. The copolymer composition was evaluated by nitrogen content (N for BrPMAAm-units) in polymers led to the determination of reactivity ratios .
Application in Optoelectronic Devices
- Specific Scientific Field : Optoelectronic Devices .
- Summary of the Application : A new copolymer was synthesized via reaction of new pyridine-containing dibromo compound, 2,6-bis (4-bromophenyl)-4- (naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .
- Methods of Application : The synthesis started from condensation reactions of 4-bromoacetophenone and 1-naphthaldehyde .
- Results or Outcomes : The synthesized monomer and polymer were characterized by FT-IR and NMR spectroscopy. The physical properties of the polymer, including solubility and viscosity were studied, and the results showed good solubility and chain growth for polymer .
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWWFPDZELZLQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354116 |
Source


|
| Record name | 1-[(2-bromophenyl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]-4-methylpiperazine | |
CAS RN |
91560-85-9 |
Source


|
| Record name | 1-[(2-bromophenyl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


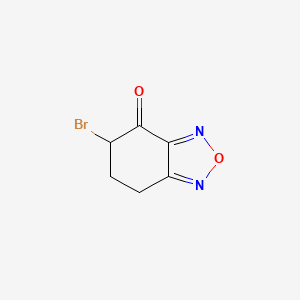
![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)

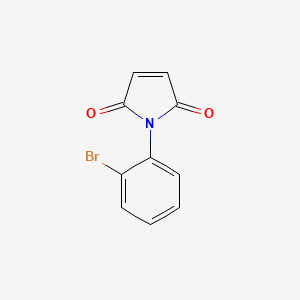
![Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine](/img/structure/B1332424.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)
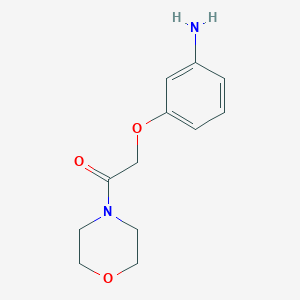
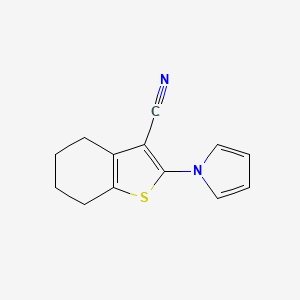
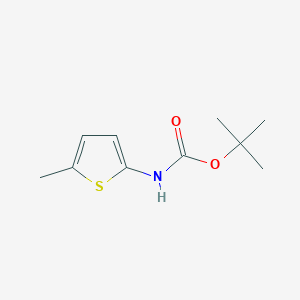
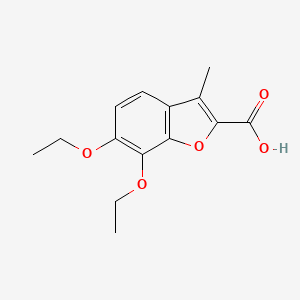
![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)